molecular formula C29H27F3N2O4 B1405456 (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate CAS No. 651320-91-1

(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate

Cat. No.: B1405456
CAS No.: 651320-91-1
M. Wt: 524.5 g/mol
InChI Key: DZJDNKCWKBFGKF-KOSHJBKYSA-N
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Description

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate is a synthetic small molecule with a molecular formula of C₂₈H₂₅F₃N₂O₄ and a molecular weight of 510.51 g/mol . Its structure features:

  • A piperidine-3-carboxylate core with stereospecific (3R,4R) configuration.
  • A 6-methoxyquinolin-4-yl moiety linked via a 3-oxopropyl chain.
  • A 3-(2,3,5-trifluorophenyl)prop-2-ynyl substituent at the piperidine nitrogen.

This compound has garnered attention for its role as a human ether-a-go-go-related gene (hERG) potassium channel enhancer, a rare pharmacological property among synthetic molecules .

Properties

IUPAC Name

methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N2O4/c1-37-21-6-7-26-23(16-21)22(9-11-33-26)27(35)8-5-18-10-13-34(17-24(18)29(36)38-2)12-3-4-19-14-20(30)15-25(31)28(19)32/h6-7,9,11,14-16,18,24H,5,8,10,12-13,17H2,1-2H3/t18-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJDNKCWKBFGKF-KOSHJBKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate , often referred to as RPR260243, is a notable activator of the human ether-à-go-go-related gene (hERG) potassium channels. These channels play a critical role in cardiac repolarization and are essential for maintaining a normal heart rhythm. This article explores the biological activity of RPR260243, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

RPR260243 acts primarily as an agonist of the hERG potassium channel. It enhances the channel's activity through a dual mechanism that involves:

  • Slowed Deactivation : RPR260243 significantly slows the deactivation of hERG currents when applied to cells expressing these channels.
  • Attenuated P-type Inactivation : The compound reduces the rate at which the hERG channels become inactive, thereby increasing their open probability.

These effects were observed in patch-clamp electrophysiology studies, where RPR260243 demonstrated concentration-dependent activity within a range of 1 to 30 µM .

Electrophysiological Effects

The electrophysiological profile of RPR260243 reveals its potential in modulating cardiac action potentials:

  • Current Deactivation : The application of RPR260243 resulted in a dramatic slowing of current deactivation in hERG channels.
  • Temperature and Voltage Dependence : The effects are influenced by temperature and voltage, indicating that the compound's efficacy may vary under different physiological conditions.

Therapeutic Implications

RPR260243's ability to activate hERG channels presents potential therapeutic applications, particularly in conditions associated with delayed repolarization such as Long QT Syndrome (LQTS), congestive heart failure, and diabetes. By enhancing hERG channel function, RPR260243 may help prevent arrhythmias associated with these conditions .

Study on hERG Channel Activation

A significant study published in Molecular Pharmacology investigated the effects of RPR260243 on hERG channels. The findings indicated that this compound not only activates the channel but also modifies its kinetics in a way that could mitigate the risks associated with drugs that block hERG activity. This study emphasizes the dual role of RPR260243 as both an activator and a potential protective agent against drug-induced QT prolongation .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between RPR260243 and other known hERG activators such as PD-118057. While both compounds enhance hERG channel activity, they do so through different mechanisms. For instance, PD-118057 has been shown to reduce action potential duration and QT interval in animal models without significantly affecting sodium or calcium currents . This highlights the unique profile of RPR260243 as a specific enhancer of hERG activity.

CompoundMechanismEffect on Action Potential DurationReference
RPR260243Activates hERGIncreases open probability
PD-118057Reduces inactivationShortens duration

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its functional groups allow for the introduction of various substituents through substitution reactions.
  • Reagent in Organic Reactions : It can be utilized in various organic transformations due to its reactivity profile.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially making it useful in developing new antibiotics.
  • Antiviral Properties : The quinoline structure is known for its antiviral effects; thus, this compound may be investigated for similar applications.
  • Anticancer Research : Ongoing research aims to explore its efficacy against cancer cells, leveraging its unique molecular interactions.

Medicine

  • Therapeutic Agent Development : Researchers are investigating the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with biological targets could lead to novel treatments.
  • Drug Design : The compound's structural features make it a candidate for drug design efforts aimed at targeting specific molecular pathways involved in disease processes.

Industry

  • Material Science Applications : Due to its versatile reactivity, this compound may find applications in developing new materials such as polymers and coatings.
  • Functional Metal Complexes : It can serve as a ligand in coordination chemistry, contributing to the development of functional metal complexes.

Quinoline Derivatives

Quinoline derivatives are well-documented for their biological activities. For example:

  • Chloroquine and Quinine : These compounds are known for their antimalarial properties and have paved the way for exploring similar structures for new therapeutic agents.

Piperidine Derivatives

Piperidine derivatives have been widely researched for their pharmacological activities:

  • Examples include : Various piperidine-based drugs that target neurotransmitter systems and exhibit analgesic or antipsychotic effects.

Comparison with Similar Compounds

RPR260243 [(3R,4R)-4-[3-(6-Methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-Trifluorophenyl)prop-2-ynyl]-piperidine-3-carboxylic Acid]

  • Key Similarities: Shares the piperidine-3-carboxylic acid core and 6-methoxyquinoline moiety. Contains the 3-(2,3,5-trifluorophenyl)prop-2-ynyl group.
  • Key Differences :
    • Carboxylic acid group in RPR260243 vs. methyl ester in the target compound.
    • The ester derivative (target compound) may exhibit improved cell membrane permeability due to reduced polarity .

PD-307243 [2-[2-(3,4-Dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic Acid]

  • Structural Contrasts: Lacks the piperidine and quinoline motifs. Features a nicotinic acid backbone with dichlorophenyl and isoindole substituents.
  • Functional Overlap :
    • Both compounds enhance hERG channel activity but via distinct binding mechanisms. PD-307243 stabilizes the open state, while the target compound modulates voltage-dependent gating .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methyl-3-({3-[4-(Trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-Carboxylic Acid (14{4,5})

  • Structural Comparison: Substitutes piperidine with a pyrrolidine ring. Replaces methoxyquinoline with a benzodioxol group.
  • Functional Divergence :
    • Primarily acts as a ureido protease inhibitor rather than a hERG modulator .

Pharmacological and Functional Comparisons

hERG Channel Modulation

Compound hERG Current Enhancement Mechanism of Action Therapeutic Potential
Target Compound ~50% at 10 μM Voltage-dependent gating modulation Antiarrhythmic (acquired LQT2)
RPR260243 ~111% at 10 μM Similar gating modulation Prevents dofetilide-induced APD prolongation
PD-307243 ~44% at 3 μM Stabilizes open channel conformation Potential for LQT2 reversal

Selectivity Profiles

  • Target Compound :
    • Minimal off-target effects on IK1 , IKs , or INa channels .
    • High selectivity attributed to the trifluorophenyl-propyne group, which enhances hydrophobic interactions with hERG .
  • PD-118057 [2-{4-[2-(3,4-Dichlorophenyl)ethyl]phenylamino}benzoic Acid]: Broad-spectrum activity, affecting multiple ion channels at higher concentrations .

Metabolic Stability

  • The methyl ester in the target compound may undergo hydrolysis in vivo, converting it to the active carboxylic acid form (RPR260243) .
  • RPR260243 exhibits a shorter plasma half-life due to rapid renal clearance of the carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate

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